

Application Notes and Protocols for TG4-155 in Preclinical Mouse Models

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Compound of Interest

Compound Name: TG4-155

Cat. No.: B10765086

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Introduction

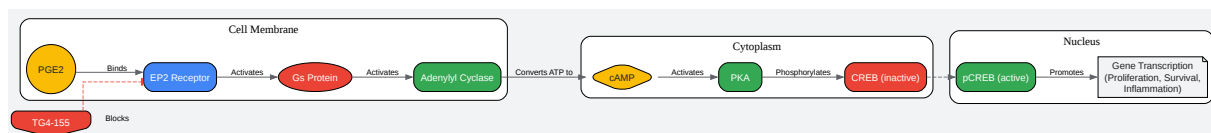
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).^{[1][2][3]} The EP2 receptor is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, neuroprotection, and carcinogenesis.^[1] Elevated PGE2 levels are associated with the progression of various cancers, promoting tumor growth, invasion, and angiogenesis. **TG4-155**, by blocking the EP2 signaling pathway, presents a promising therapeutic strategy for cancer treatment. These application notes provide a detailed overview of the experimental use of **TG4-155** in preclinical mouse models of cancer.

Compound Details

Property	Value	Reference
Full Name	(2E)-N-[2-(2-Methyl-1H-indol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)-2-propenamide	[2]
CAS Number	1164462-05-8	[2]
Molecular Formula	C23H26N2O4	[2]
Molecular Weight	394.47 g/mol	[2]
Purity	>98%	[2]
Solubility	DMSO (up to 35 mg/mL), Ethanol (up to 10 mg/mL)	[2]
In Vitro Potency (KB)	2.4 nM for human EP2 receptor	[3]
Selectivity	>500-fold selectivity for EP2 over other prostanoid receptors (except DP1, 14-fold)	[3]

Mechanism of Action and Signaling Pathway

TG4-155 is a competitive antagonist of the EP2 receptor.[4] The binding of the natural ligand, Prostaglandin E2 (PGE2), to the EP2 receptor, which is coupled to a Gs protein, initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The activation of this pathway can promote cell proliferation, survival, and inflammation. **TG4-155** competitively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting this downstream signaling.



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Caption: EP2 Receptor Signaling Pathway and Inhibition by **TG4-155**.

Experimental Protocols for In Vivo Mouse Studies

The following protocols are generalized for a subcutaneous xenograft mouse model. Note: These protocols should be optimized for specific cancer cell lines and mouse strains.

Preparation of TG4-155 Formulation

- **Stock Solution:** Dissolve **TG4-155** powder in 100% DMSO to create a stock solution of 35 mg/mL.[2] Store the stock solution at -20°C for up to 3 months.[2]
- **Working Solution:** For intraperitoneal (i.p.) injection, the DMSO stock solution should be diluted to the final desired concentration using a suitable vehicle, such as a mixture of Cremophor EL and saline (e.g., 1:1:8 ratio of DMSO:Cremophor EL:Saline). The final DMSO concentration in the working solution should be kept low (e.g., <10%) to avoid toxicity. Prepare the working solution fresh for each day of dosing.

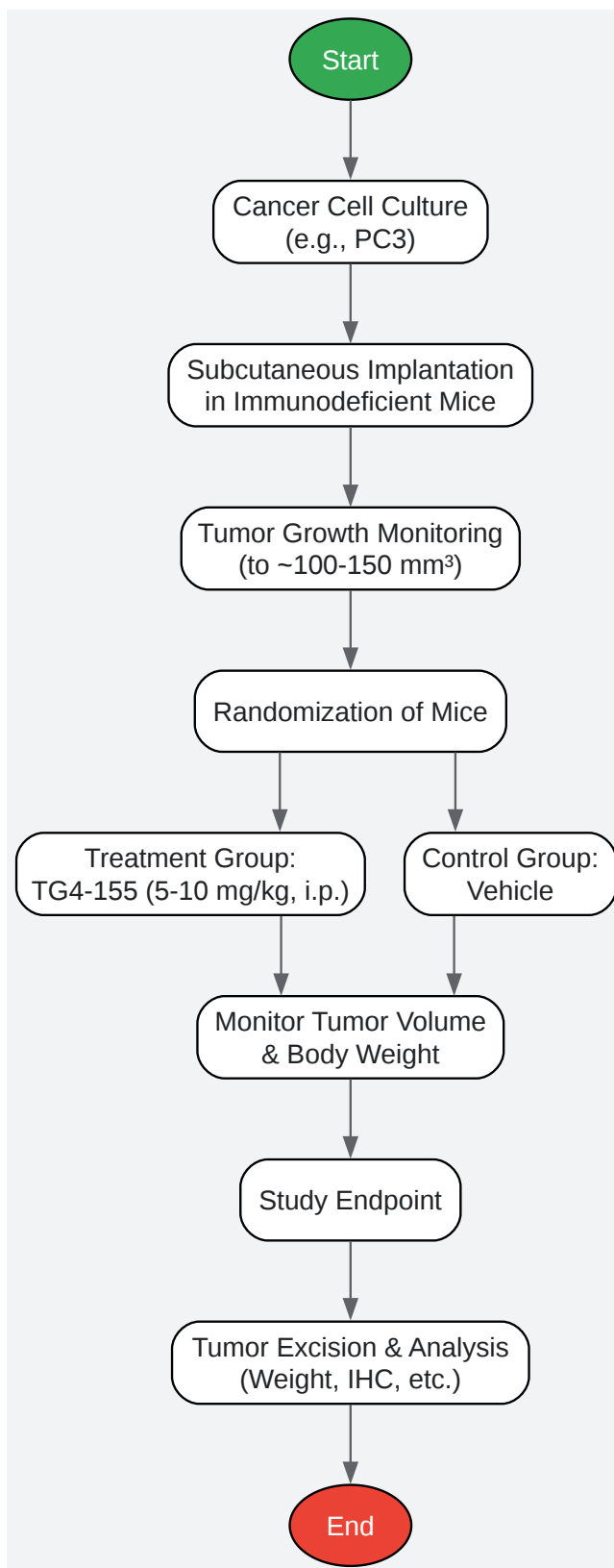
Subcutaneous Xenograft Mouse Model Protocol

- **Cell Culture:** Culture a human cancer cell line known to express the EP2 receptor (e.g., PC3 for prostate cancer) under standard conditions.
- **Animal Model:** Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

- Tumor Cell Implantation:
 - Harvest cancer cells during their logarithmic growth phase.
 - Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1×10^7 cells/mL.
 - Inject 100 μ L of the cell suspension (1×10^6 cells) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
 - Measure tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.
 - Monitor the body weight of the mice as an indicator of general health.
- Randomization and Treatment:
 - Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
 - Treatment Group: Administer **TG4-155** via i.p. injection at a dose of 5-10 mg/kg, once or twice daily. A pilot study is recommended to determine the optimal dose and frequency for the specific cancer model. A previously reported in vivo study in mice used a dose of 5 mg/kg.[3]
 - Control Group: Administer the vehicle solution at the same volume and frequency as the treatment group.
- Endpoint and Data Collection:
 - Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.

- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Collect tumor tissue for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or Western blot for signaling pathway components).
- Collect blood samples for pharmacokinetic analysis if required.

Experimental Workflow Diagram



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Caption: Workflow for a **TG4-155** preclinical mouse xenograft study.

Quantitative Data Presentation

The following tables present hypothetical data based on the expected outcomes of the described experimental protocol.

Table 1: In Vivo Antitumor Efficacy of TG4-155 in a PC3 Xenograft Model

Treatment Group	Number of Mice (n)	Mean Initial Tumor Volume (mm ³) ± SD	Mean Final Tumor Volume (mm ³) ± SD	Tumor Growth Inhibition (%)	Mean Final Tumor Weight (g) ± SD
Vehicle Control	10	125 ± 15	1550 ± 250	-	1.6 ± 0.3
TG4-155 (5 mg/kg, b.i.d.)	10	128 ± 18	850 ± 180	45.2	0.9 ± 0.2
TG4-155 (10 mg/kg, b.i.d.)	10	122 ± 16	620 ± 150	60.0	0.6 ± 0.15

Table 2: Pharmacokinetic Properties of TG4-155 in C57BL/6 Mice

Parameter	Value (at 3 mg/kg, i.p.)	Reference
Bioavailability	61%	[3]
Plasma Half-life (t _{1/2})	0.6 hours	[3]
Brain/Plasma Ratio	0.3	[3]

Note: The short plasma half-life may necessitate twice-daily (b.i.d.) dosing to maintain therapeutic concentrations.

Conclusion

TG4-155 is a valuable research tool for investigating the role of the EP2 receptor in cancer biology and for the preclinical development of novel anticancer therapies. The provided

protocols and data serve as a guide for designing and executing in vivo studies in mice. Researchers should carefully consider the specific characteristics of their chosen cancer model and optimize the experimental conditions accordingly.

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